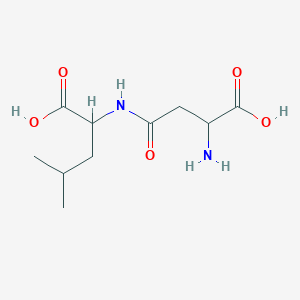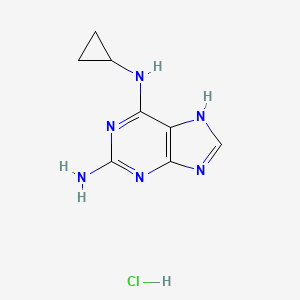
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is a chemical compound with the molecular formula C8H10N6·HCl and a molecular weight of 226.666 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction between 2-amino-6-chloropurine and cyclopropylamine. The reaction involves adding an acid to the reaction mixture to form a sparingly soluble salt of 2-amino-6-cyclopropylamino-9H-purine, which is then crystallized to improve the isolation yield. This method is suitable for industrial production due to its high yield and reduced purification load.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized to ensure high purity and yield, making it cost-effective for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{Novel salts of (1S,4R)-cis-4- 2-amino-6- (cyclopropylamino-9H-purin-9 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives of the compound.
Reduction: Reduction reactions typically result in the formation of reduced derivatives.
Substitution: Substitution reactions can produce a range of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is utilized in biological studies to understand the mechanisms of purine metabolism.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
2-Amino-6-cyclopropylamino-9H-purine Hydrochloride Salt is similar to other purine derivatives, such as abacavir and cyclopropylaminopurine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the cyclopropylamino group contributes to its distinct chemical behavior and biological activity.
Comparison with Similar Compounds
Abacavir
Cyclopropylaminopurine
Other purine derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H11ClN6 |
|---|---|
Molecular Weight |
226.67 g/mol |
IUPAC Name |
6-N-cyclopropyl-7H-purine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N6.ClH/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4;/h3-4H,1-2H2,(H4,9,10,11,12,13,14);1H |
InChI Key |
HXTGHWDAJRWAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC3=C2NC=N3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
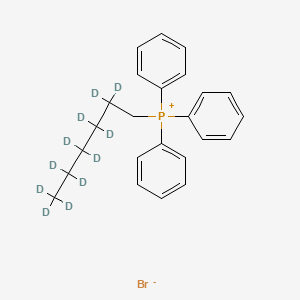
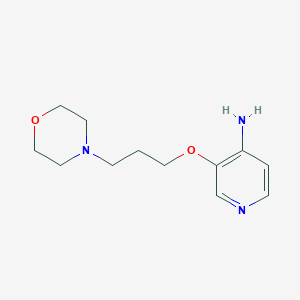
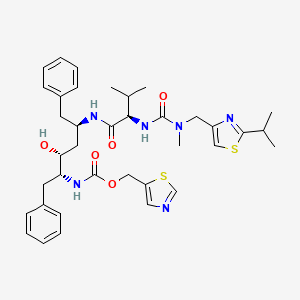

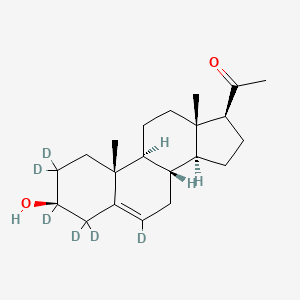


![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
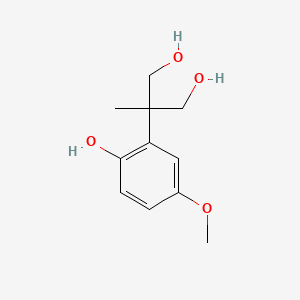
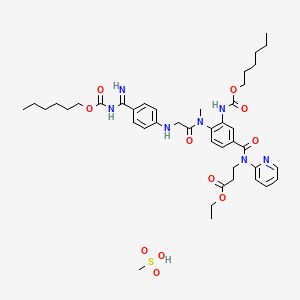
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
